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D(+)-Trehalose dihydrate -

D(+)-Trehalose dihydrate

Catalog Number: EVT-13841083
CAS Number:
Molecular Formula: C12H26O13
Molecular Weight: 378.33 g/mol
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Product Introduction

Source

D(+)-Trehalose dihydrate is primarily derived from the fermentation of sugars by microorganisms, particularly from the yeast Saccharomyces cerevisiae. It can also be extracted from natural sources like mushrooms and certain plants .

Classification

In terms of classification, D(+)-Trehalose dihydrate falls under the category of carbohydrates, specifically disaccharides. It is recognized for its non-reducing sugar properties, distinguishing it from other common sugars like sucrose and lactose .

Synthesis Analysis

Methods

The synthesis of D(+)-Trehalose dihydrate can be achieved through several methods:

Technical Details

The enzymatic synthesis often requires specific reaction conditions, such as pH control and temperature optimization, to achieve maximum yield. For instance, trehalose synthase operates optimally at around 30-37°C with a neutral pH .

Molecular Structure Analysis

Structure

D(+)-Trehalose dihydrate has a unique molecular structure characterized by its two glucose units connected by an α,α-glycosidic bond. The presence of two water molecules in its dihydrate form contributes to its stability and solubility in aqueous solutions.

Data

  • Molecular Formula: C12H22O112H2OC_{12}H_{22}O_{11}\cdot 2H_{2}O
  • Molar Mass: 378.24 g/mol
  • Melting Point: Approximately 99°C .
Chemical Reactions Analysis

Reactions

D(+)-Trehalose dihydrate participates in various chemical reactions typical of carbohydrates:

  1. Hydrolysis: Under acidic or enzymatic conditions, D(+)-Trehalose can be hydrolyzed into two glucose molecules.
    C12H22O11+H2O2C6H12O6C_{12}H_{22}O_{11}+H_2O\rightarrow 2C_6H_{12}O_6
  2. Oxidation: Although it is a non-reducing sugar, under specific conditions (e.g., strong oxidizing agents), it can undergo oxidation reactions.
  3. Fermentation: In anaerobic conditions, D(+)-Trehalose can be fermented by certain microorganisms to produce ethanol and carbon dioxide .

Technical Details

The hydrolysis reaction typically requires a temperature above 60°C for significant conversion rates, while enzymatic hydrolysis can occur at lower temperatures with higher specificity .

Mechanism of Action

Process

The mechanism by which D(+)-Trehalose dihydrate exerts its biological effects involves several processes:

  1. Cryoprotection: Trehalose stabilizes proteins and cellular structures during freezing and drying processes by forming hydrogen bonds with water molecules, thereby preventing ice crystal formation that can damage cells.
  2. Stress Response: It acts as an osmoprotectant during cellular stress conditions (e.g., high salinity or dehydration) by stabilizing cellular membranes and proteins.
  3. Cell Signaling: Recent studies suggest that trehalose may play a role in cellular signaling pathways related to autophagy and apoptosis .

Data

Research indicates that trehalose enhances cell viability during cryopreservation procedures significantly compared to other cryoprotectants like glycerol or dimethyl sulfoxide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water (approximately 67 g/L at room temperature).
  • Taste: Sweet taste profile similar to sucrose.

Chemical Properties

  • pH Range: Typically between 5.0 - 6.7 in solution.
  • Stability: Stable under normal storage conditions but sensitive to high temperatures over extended periods.
  • Non-toxicity: Classified as non-hazardous under GHS regulations; does not pose significant health risks upon exposure .
Applications

D(+)-Trehalose dihydrate has numerous scientific applications:

  1. Cryopreservation: Widely used as a cryoprotectant in biological research to preserve cells, tissues, and organs during freezing processes.
  2. Pharmaceuticals: Acts as an excipient in drug formulations due to its stabilizing properties for proteins and enzymes.
  3. Food Industry: Employed as a sweetener and preservative due to its ability to retain moisture and enhance shelf life.
  4. Cosmetics: Utilized in skin care products for its moisturizing properties and ability to protect against oxidative stress.
  5. Research Tool: Used in studies exploring cellular responses to stress and aging due to its protective effects on cellular integrity .
Introduction to D(+)-Trehalose Dihydrate in Academic Research

D(+)-Trehalose dihydrate (C₁₂H₂₂O₁₁·2H₂O) is a non-reducing disaccharide where two α-glucose units are linked via a 1,1-glycosidic bond. Its molecular structure confers exceptional stability against acid hydrolysis and glycation reactions, distinguishing it from other disaccharides like sucrose or maltose. The dihydrate form—the predominant commercial variant—crystallizes in a rhomboid configuration and exhibits unique thermal behavior: melting initially at 97°C, resolidifying at 130°C after dehydration, and remelting at 203°C in anhydrous form [1] [5]. This resilience underpins its dual role in nature as a stress protectant and energy source, driving multidisciplinary research into its applications.

Historical Context and Discovery in Biological Systems

The discovery of trehalose traces back to 1832, when H.A. Wiggers isolated crystals from ergot of rye (Claviceps purpurea). Initially termed "mycose" by Mitscherlich (1858) after extraction from mushrooms, it was Berthelot who formally named it "trehalose" following its identification in trehala manna—a sweet secretion from Middle Eastern insects used historically as a food source [1]. Early analyses revealed its non-reducing property, high optical rotation ([α]D²⁰ +178°), and resistance to enzymatic cleavage by α-glucosidases [1] [3].

By the early 20th century, trehalose was considered rare, limited to sources like resurrection plants (Selaginella spp.) and trehala manna (20–25% yield). A breakthrough came in 1925 when Koch and Koch detected it in yeast, revealing its broader distribution. Enzymatic assays using trehalase—a highly specific hydrolase—later enabled precise quantification across species [1]. Historical evidence even suggests trehalose-rich insect secretions may correspond to the "manna" described in the Old Testament, highlighting its ancient dietary role [1].

Table 1: Natural Occurrence of Trehalose in Organisms

SourceConcentrationFunction
Brewer’s yeast15–20% (dry weight)Stress response, energy storage
Shiitake mushrooms8–17% (dry weight)Desiccation protection
Insect hemolymph80–90% of blood sugarsFlight energy source
Lobster hemolymph2.5 mg/100 mlOsmoprotectant
Honey0.1–1.9%Dietary component

Role in Evolutionary Adaptations of Anhydrobiotic Organisms

Trehalose is a cornerstone of anhydrobiosis—the ability of organisms to survive near-complete desiccation. This capacity spans diverse taxa, including fungi, bacteria, insects (e.g., Polypedilum vanderplanki), and resurrection plants (Selaginella lepidophylla). In these organisms, trehalose accumulation during dehydration induces vitrification, a process where cellular matrices solidify into glass-like states that suspend metabolic activity and prevent macromolecular damage [2] [3].

Research on in vitro vitrified systems demonstrates trehalose’s superior protective capacity relative to sucrose or maltose. Its unique mechanism correlates with reduced glass fragility, a material property describing how viscosity changes near the glass transition temperature (Tg). Strong glass formers like trehalose exhibit gradual viscosity increases during drying, providing continuous protection against protein denaturation and membrane fusion [2]. Comparative studies show:

\text{Tg}_{\text{trehalose}} > \text{Tg}_{\text{sucrose}} > \text{Tg}_{\text{maltose}}  

This hierarchy enables trehalose glasses to maintain stability at lower humidity levels and higher temperatures than other disaccharides [2].

In insects, trehalose serves as the primary hemolymph sugar (80–90% of carbohydrates), fueling flight muscles. Its cleavage by trehalase releases two glucose molecules per reaction—doubling the energy yield compared to starch degradation—making it evolutionarily advantageous for high-energy activities [1] [3]. Additionally, in bacteria, trehalose integrates into stress-responsive glycolipids, reinforcing cell walls against osmotic shock [1].

Table 2: Material Properties of Disaccharides in Vitrification

PropertyTrehaloseSucroseMaltose
Glass Transition Temp (Tg)HighestModerateLowest
Glass FragilityLow (Strong)ModerateHigh (Fragile)
Water Retention11% (dihydrate)ModerateHigh
Enzyme Protection++++++

The water displacement hypothesis further explains trehalose’s efficacy: its hydroxyl groups form hydrogen bonds with biomacromolecules, replacing water molecules and preserving hydration shells during drying [3] [5]. Molecular dynamics simulations reveal that at 1.5–2.2 M concentrations, trehalose molecules percolate to form continuous aggregates that stabilize proteins and membranes [5].

Properties

Product Name

D(+)-Trehalose dihydrate

IUPAC Name

2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate

Molecular Formula

C12H26O13

Molecular Weight

378.33 g/mol

InChI

InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2

InChI Key

DPVHGFAJLZWDOC-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O

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